2-{[4-(trifluoromethyl)benzyl]thio}-4,5-dihydro-1H-imidazole hydrobromide
Overview
Description
2-{[4-(trifluoromethyl)benzyl]thio}-4,5-dihydro-1H-imidazole hydrobromide is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a benzyl thioether moiety, which is further connected to a dihydroimidazole ring. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(trifluoromethyl)benzyl]thio}-4,5-dihydro-1H-imidazole hydrobromide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 4-(trifluoromethyl)benzyl bromide with thiourea to form the corresponding thioether. This intermediate is then subjected to cyclization with ethylenediamine under acidic conditions to yield the dihydroimidazole ring. The final step involves the addition of hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(trifluoromethyl)benzyl]thio}-4,5-dihydro-1H-imidazole hydrobromide can undergo various chemical reactions, including:
Oxidation: The thioether moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Substituted benzyl thioethers.
Scientific Research Applications
2-{[4-(trifluoromethyl)benzyl]thio}-4,5-dihydro-1H-imidazole hydrobromide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-(trifluoromethyl)benzyl]thio}-4,5-dihydro-1H-imidazole hydrobromide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes or receptors, while the imidazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(trifluoromethyl)benzyl bromide
- 2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1,4-dihydropyridine-3-substituted carboxylic acid
Uniqueness
2-{[4-(trifluoromethyl)benzyl]thio}-4,5-dihydro-1H-imidazole hydrobromide is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2S.BrH/c12-11(13,14)9-3-1-8(2-4-9)7-17-10-15-5-6-16-10;/h1-4H,5-7H2,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTODDRXADKYOEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)SCC2=CC=C(C=C2)C(F)(F)F.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrF3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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